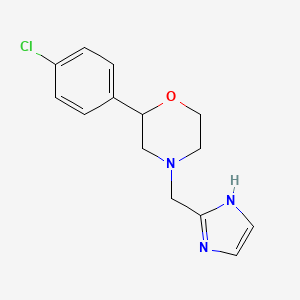![molecular formula C20H23N3O2 B7573741 2-[[1-(2-Methylphenyl)cyclopropyl]methylcarbamoylamino]-2-phenylacetamide](/img/structure/B7573741.png)
2-[[1-(2-Methylphenyl)cyclopropyl]methylcarbamoylamino]-2-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[1-(2-Methylphenyl)cyclopropyl]methylcarbamoylamino]-2-phenylacetamide is a chemical compound commonly known as MPCCA. It is a cyclopropyl derivative of phenylacetamide and is widely used in scientific research. MPCCA is a highly potent and selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH). FAAH is responsible for the breakdown of endocannabinoids, which are natural substances in the body that regulate pain, inflammation, and other physiological processes. Inhibition of FAAH by MPCCA leads to an increase in endocannabinoid levels and has potential therapeutic applications in various diseases.
Mechanism of Action
MPCCA exerts its pharmacological effects by inhibiting 2-[[1-(2-Methylphenyl)cyclopropyl]methylcarbamoylamino]-2-phenylacetamide, which is responsible for the breakdown of endocannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG). Endocannabinoids are lipid signaling molecules that bind to cannabinoid receptors in the body and regulate various physiological processes. Inhibition of this compound by MPCCA leads to an increase in endocannabinoid levels, which can activate cannabinoid receptors and produce therapeutic effects.
Biochemical and physiological effects:
MPCCA has been shown to increase levels of endocannabinoids such as anandamide and 2-AG in the brain and other tissues. It has also been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain. MPCCA has anxiolytic and antidepressant effects in animal models of anxiety and depression. In addition, MPCCA has been shown to reduce drug-seeking behavior and alcohol consumption in animal models of addiction.
Advantages and Limitations for Lab Experiments
MPCCA is a highly potent and selective inhibitor of 2-[[1-(2-Methylphenyl)cyclopropyl]methylcarbamoylamino]-2-phenylacetamide, which makes it an ideal tool for studying the endocannabinoid system and its role in various physiological processes. However, one limitation of MPCCA is its relatively short half-life, which requires frequent dosing in animal experiments. Another limitation is the potential for off-target effects, which can complicate the interpretation of results.
Future Directions
There are several potential future directions for research on MPCCA and its therapeutic applications. One area of interest is the use of MPCCA in the treatment of chronic pain, which is a major public health issue. Another area of interest is the use of MPCCA in the treatment of anxiety and depression, which are common psychiatric disorders. Further research is also needed to better understand the pharmacokinetics and pharmacodynamics of MPCCA and to optimize its dosing and administration. Finally, the development of novel 2-[[1-(2-Methylphenyl)cyclopropyl]methylcarbamoylamino]-2-phenylacetamide inhibitors with improved pharmacological properties is an important goal for future research.
Synthesis Methods
The synthesis of MPCCA involves the reaction of 2-methylphenylcyclopropyl ketone with N-phenylacetyl chloride, followed by the reaction with methyl isocyanate. The final product is obtained after purification by column chromatography.
Scientific Research Applications
MPCCA has been extensively studied for its potential therapeutic applications in various diseases, including pain, inflammation, anxiety, and depression. It has been shown to have analgesic, anti-inflammatory, anxiolytic, and antidepressant effects in preclinical studies. MPCCA has also been investigated for its potential use in the treatment of drug addiction and alcoholism. It has been shown to reduce drug-seeking behavior and alcohol consumption in animal models.
properties
IUPAC Name |
2-[[1-(2-methylphenyl)cyclopropyl]methylcarbamoylamino]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c1-14-7-5-6-10-16(14)20(11-12-20)13-22-19(25)23-17(18(21)24)15-8-3-2-4-9-15/h2-10,17H,11-13H2,1H3,(H2,21,24)(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXJFOAJOLVZZQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2(CC2)CNC(=O)NC(C3=CC=CC=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(2-Chlorophenyl)-3-([1,2,4]triazolo[4,3-a]pyridin-3-yloxymethyl)-1,2,4-oxadiazole](/img/structure/B7573667.png)
![2-[1-(3-Fluorophenyl)ethylsulfonyl]-1-morpholin-4-ylethanone](/img/structure/B7573668.png)
![1-(3-Fluorophenyl)-3-[[1-(oxolane-2-carbonyl)piperidin-3-yl]methyl]urea](/img/structure/B7573686.png)
![2-[(2-ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)amino]-N-pyridin-3-ylacetamide](/img/structure/B7573688.png)
![Oxan-4-yl-[2-[1-(quinolin-8-ylmethyl)piperidin-4-yl]azepan-1-yl]methanone](/img/structure/B7573691.png)
![(6-chloro-3,4-dihydro-2H-chromen-3-yl)-[4-(2-hydroxypropyl)piperazin-1-yl]methanone](/img/structure/B7573696.png)
![6-(4-Phenyloxane-4-carbonyl)-6-azaspiro[2.5]octane-2-carboxylic acid](/img/structure/B7573703.png)
![N-[(3-methylpyridin-2-yl)methyl]quinoxalin-2-amine](/img/structure/B7573709.png)
![4-[[3-(3,5-Dimethylpyrazol-1-yl)azetidin-1-yl]methyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B7573722.png)
![6-[[4-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)piperidin-1-yl]methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7573735.png)
![2-ethoxy-N-ethyl-N-[4-(trifluoromethylsulfonyl)phenyl]acetamide](/img/structure/B7573749.png)

![2-[(2-Amino-2-oxoethyl)-(2,3,5,6-tetramethylphenyl)sulfonylamino]acetamide](/img/structure/B7573756.png)
![N-carbamoyl-3-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]propanamide](/img/structure/B7573763.png)